molecular formula C23H19NO5S B2724753 methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate CAS No. 921530-49-6

methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2724753
CAS No.: 921530-49-6
M. Wt: 421.47
InChI Key: RMQQRLLYHDKYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate involves multiple steps, typically starting with the preparation of the benzofuran and thiophene intermediates. One common method involves the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine and phenol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs .

Chemical Reactions Analysis

methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified benzofuran and thiophene derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-cancer and anti-viral agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, it has applications in industrial research, particularly in the development of new materials and chemical processes.

Comparison with Similar Compounds

methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate can be compared to other benzofuran and thiophene derivatives. Similar compounds include Methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate and Ethyl 2-(benzofuran-2-carboxamido)-4-(4-fluorophenyl)thiophene-3-carboxylate. These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their biological activity and chemical properties. The uniqueness of this compound lies in its specific combination of benzofuran and thiophene moieties, which confer distinct biological and chemical characteristics.

Properties

IUPAC Name

methyl 3-[(7-ethoxy-1-benzofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-3-28-17-11-7-10-15-12-18(29-20(15)17)22(25)24-16-13-19(14-8-5-4-6-9-14)30-21(16)23(26)27-2/h4-13H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQQRLLYHDKYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.